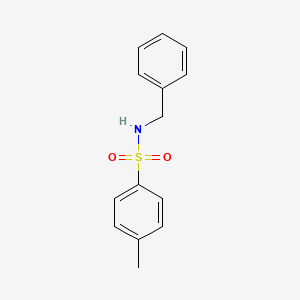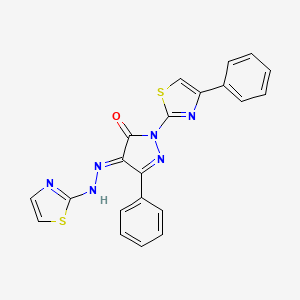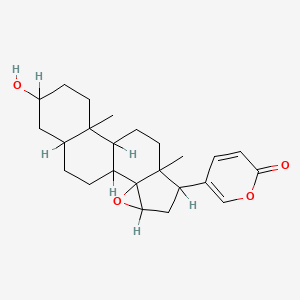
レジブフォゲニン
概要
説明
Bufogenin is a steroid lactone derived from the venom of toads, particularly those belonging to the genus Bufo. Bufogenin is also known for its analgesic, anesthetic, and ulcer remedy properties .
科学的研究の応用
作用機序
ブフォゲニンは、細胞膜全体の電気化学的勾配を維持するために不可欠なナトリウム-カリウムATPアーゼタンパク質を阻害することによって作用します。この阻害は、細胞内のナトリウムレベルの上昇につながり、その結果、ナトリウム-カルシウム交換体を通じて細胞内のカルシウムレベルの上昇につながります。 カルシウムレベルの上昇は、心臓の収縮力を高め、ブフォゲニンを効果的な強心剤にします . さらに、ブフォゲニンによるナトリウム-カリウムATPアーゼの阻害は、さまざまな細胞プロセスに影響を与え、その鎮痛作用、麻酔作用、および抗癌作用に貢献します .
6. 類似化合物の比較
ブフォゲニンは、レジブフォゲニンやブフォトキシンなどの化合物を含むブファジエノライドファミリーに属します。これらの化合物は、構造と薬理作用が似ていますが、特定の効果と効力に違いがあります。たとえば:
ブフォゲニンの独自性は、他のブファジエノライドと比較して、管理可能な毒性レベルで、著しい治療効果を提供するバランスの取れた薬理プロファイルにあると言えます .
生化学分析
Biochemical Properties
Resibufogenin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Resibufogenin has been shown to upregulate receptor-interacting protein kinase 3 (RIP3) and phosphorylate mixed lineage kinase domain-like protein at Ser358 . These interactions are pivotal in inducing necroptosis, a form of programmed cell death. Additionally, Resibufogenin activates the expression of enzymes such as glycogen phosphorylase (PYGL), glutamate dehydrogenase 1 (GLUD1), and glutamine synthetase (GLUL) in a RIP3-dependent manner .
Cellular Effects
Resibufogenin exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, Resibufogenin induces necroptosis, leading to cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, Resibufogenin has been observed to induce reactive oxygen species accumulation, which can be neutralized by N-acetylcysteine . Furthermore, Resibufogenin has demonstrated anti-proliferative activity in colorectal cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of Resibufogenin involves several intricate processes. At the molecular level, Resibufogenin binds to and activates RIP3, leading to the phosphorylation of mixed lineage kinase domain-like protein at Ser358 . This activation triggers necroptosis, a form of programmed cell death distinct from apoptosis. Additionally, Resibufogenin induces the expression of enzymes such as PYGL, GLUD1, and GLUL, which play essential roles in cellular metabolism . The compound’s ability to induce reactive oxygen species accumulation further contributes to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Resibufogenin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Resibufogenin maintains its anti-proliferative activity over extended periods, effectively suppressing the growth and metastasis of colorectal cancer cells
Dosage Effects in Animal Models
The effects of Resibufogenin vary with different dosages in animal models. In studies involving mice, Resibufogenin has demonstrated dose-dependent anti-cancer effects At higher doses, the compound effectively suppresses tumor growth and metastasis It is essential to consider potential toxic or adverse effects at elevated doses
Metabolic Pathways
Resibufogenin is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with enzymes such as PYGL, GLUD1, and GLUL highlights its role in cellular metabolism . These enzymes are crucial for glycogen breakdown, amino acid metabolism, and glutamine synthesis, respectively. Resibufogenin’s impact on metabolic flux and metabolite levels underscores its significance in regulating cellular metabolic processes.
Transport and Distribution
The transport and distribution of Resibufogenin within cells and tissues are essential for its biological activity. Resibufogenin interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding the mechanisms underlying Resibufogenin’s transport and distribution can provide insights into its therapeutic potential and optimize its delivery in clinical settings.
Subcellular Localization
Resibufogenin’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects Post-translational modifications and targeting signals are essential for Resibufogenin’s localization
準備方法
ブフォゲニンは、さまざまな方法で合成することができます。注目すべき方法の1つは、アンドロステロンまたは3β-ヒドロキシ-5β-アンドロスタン-17-ケトンなどの市販のステロイド骨格材料を使用する方法です。これらの材料は、生物化学的リレー合成または化学合成を経て、中間体化合物である3β,14α-ジヒドロキシ-5β-アンドロスタン-17-ケトンを得ます。 この中間体は、化学半合成によって、特にヘキサエノラクトン環であるE環の付加を完了させることで、ブフォゲニンに変換されます . この方法は、シンプルで収率が高く、大規模生産に適しています .
化学反応の分析
ブフォゲニンは、次のようなさまざまな化学反応を起こします。
酸化: ブフォゲニンは、酸化されてブファジエノライドを生成することができ、ブファジエノライドは強心作用で知られています。
還元: 還元反応は、ブフォゲニンをさまざまなブファジエノライド誘導体に変換することができます。
置換: 置換反応は、ブフォゲニン分子の官能基を修飾することができ、さまざまな薬理作用を持つ誘導体の生成につながります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主要な生成物は、ブファジエノライド誘導体であり、重要な薬理作用を持っています .
類似化合物との比較
Bufogenin is part of the bufadienolide family, which includes compounds like resibufogenin and bufotoxin. These compounds share similar structures and pharmacological properties but differ in their specific effects and potency. For example:
Resibufogenin: Known for its anticancer and cardiotonic effects, resibufogenin has shown promise in the treatment of heart failure and various cancers
Bufotoxin: Another bufadienolide, bufotoxin, is known for its potent cardiotonic and toxic effects.
Bufogenin’s uniqueness lies in its balanced pharmacological profile, offering significant therapeutic benefits with manageable toxicity levels compared to other bufadienolides .
特性
IUPAC Name |
5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLJNLYIJOCWJE-CWMZOUAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046808 | |
| Record name | Bufogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-39-4 | |
| Record name | Resibufogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufogenin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 465-39-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K654P2M4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


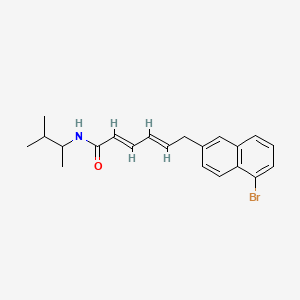
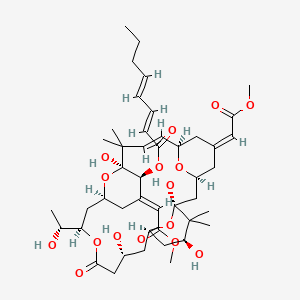
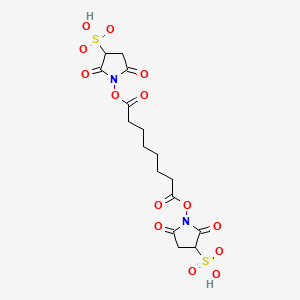
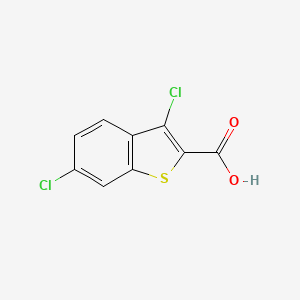
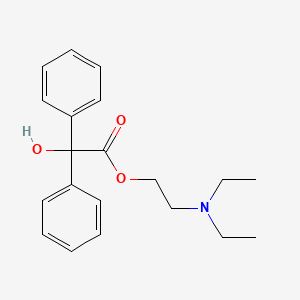
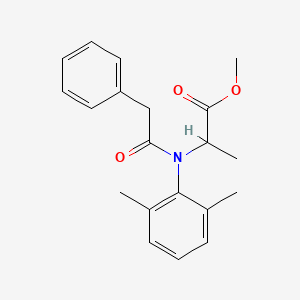
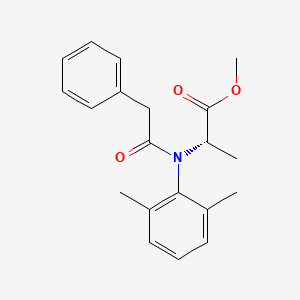
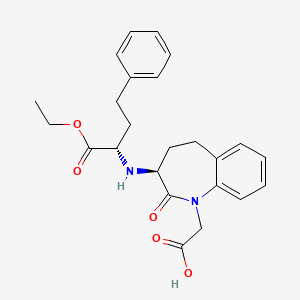
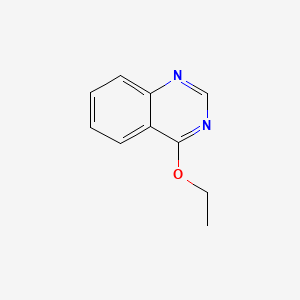
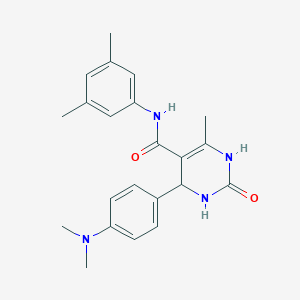
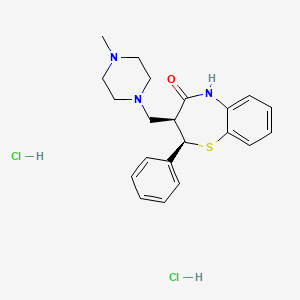
![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)
